molecular formula C8H4Cl2N2O2 B8814974 5,7-Dichloro-1,4-dihydroquinoxaline-2,3-dione

5,7-Dichloro-1,4-dihydroquinoxaline-2,3-dione

Cat. No. B8814974
M. Wt: 231.03 g/mol
InChI Key: DBSHFABBWSZJLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dichloro-1,4-dihydroquinoxaline-2,3-dione is a useful research compound. Its molecular formula is C8H4Cl2N2O2 and its molecular weight is 231.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,7-Dichloro-1,4-dihydroquinoxaline-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-Dichloro-1,4-dihydroquinoxaline-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5,7-Dichloro-1,4-dihydroquinoxaline-2,3-dione

Molecular Formula

C8H4Cl2N2O2

Molecular Weight

231.03 g/mol

IUPAC Name

5,7-dichloro-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C8H4Cl2N2O2/c9-3-1-4(10)6-5(2-3)11-7(13)8(14)12-6/h1-2H,(H,11,13)(H,12,14)

InChI Key

DBSHFABBWSZJLZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)C(=O)N2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound (Leeson, P. D. et al., J. Med. Chem 34: 1243 (1991)) was prepared using an adaptation of the method of Cheeseman. (Cheeseman, G. W. H. J. Chem. Soc. 1171 (1962)). A mixture of diethyl oxalate (4.12 g, 28.2 mmol) and 3,5-dichloro-1,2-diaminobenzene (500 mg, 2.82 mmol) was heated to reflux under N2 for 6 h. The reaction was allowed to cool to room temperature and the pale yellow shiny solid collected by vacuum filtration and rinsed with EtOH (20 mL) and air dried to give 286 mg (44%). mp 326°-328° C. (dec) Lit 337°-340° C.). 1H NMR (d6 -DMSO) δ 7.05 (d, 1H, J=1.8, H-8), 7.32 (d, 1H, J=1.8, H-6), 11.5 (br s, 1H, NH), 12.1 (br s, 1H, NH). EIMS m/e 234 (M+4, 12), 232 (M+2, 67), 230 (M+, bp), 204 (52), 202 (77), 141 (19), 142 (59) EIHRMS calc. for C8H4Cl2N2O: 229.9650, found 229.9646.
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
( 52 )
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0 (± 1) mol
Type
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[Compound]
Name
( 77 )
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0 (± 1) mol
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[Compound]
Name
( 19 )
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0 (± 1) mol
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reactant
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[Compound]
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( 59 )
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0 (± 1) mol
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Reaction Step Five

Synthesis routes and methods II

Procedure details

The title compound (Leeson, P. D. et al., J. Med. Chem 34:1243 (1991)) was prepared using an adaptation of the method of Cheeseman. (Cheeseman, G. W. H. J. Chem. Soc. 1171 (1962)). A mixture of diethyl oxalate (4.12 g, 28.2 mmol) and 3,5-dichloro-1,2-diaminobenzene (500 mg, 2.82 mmol) was heated to reflux under N2 for 6 h. The reaction was allowed to cool to room temperature and the pale yellow shiny solid collected by vacuum filtration and rinsed with EtOH (20 mL) and air dried to give 286 mg (44%). mp 326°-328° C. (dec) Lit 337°-340° C.). 1H NMR (d6 -DMSO) δ7.05 (d, 1H, J=1.8, H-8), 7.32 (d, 1H, J=1.8, H-6), 11.5 (br s, 1H, NH), 12.1 (br s, 1H, NH). EIMS m/e 234 (M+4, 12), 232 (M+2, 67), 230 (M+, bp), 204 (52), 202 (77), 141 (19), 142 (59) EIHRMS calc. for C8H4Cl2N2O2 229.9650, found 229.9646.
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
( 52 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 77 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 19 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 59 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
C8H4Cl2N2O2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

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